molecular formula C19H14ClF3N4O2 B2945857 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide CAS No. 1351591-18-8

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide

Cat. No.: B2945857
CAS No.: 1351591-18-8
M. Wt: 422.79
InChI Key: GGFTZKXXXJSMJA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole ring linked to an azetidine (four-membered nitrogen-containing ring) via a carboxamide group. Key structural elements include:

  • 2-Trifluoromethylphenyl group: Bonded to the azetidine’s carboxamide, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O2/c20-13-5-3-4-11(8-13)16-25-17(29-26-16)12-9-27(10-12)18(28)24-15-7-2-1-6-14(15)19(21,22)23/h1-8,12H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFTZKXXXJSMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of an amidoxime with an acyl chloride under acidic conditions . The resulting oxadiazole intermediate is then coupled with a chlorophenyl derivative and a trifluoromethylphenyl derivative through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction kinetics and scalability .

Chemical Reactions Analysis

Azetidine Carboxamide Coupling

The azetidine-carboxamide moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling:

  • Step 1 : The azetidine ring is functionalized at the 1-position with a carboxamide group using 2-(trifluoromethyl)aniline and a coupling agent such as EDC·HCl .

  • Step 2 : The oxadiazole intermediate reacts with the azetidine-carboxamide under basic conditions (e.g., DIPEA) in DMF to form the final compound .

Table 2: Coupling Reaction Conditions

Coupling AgentBaseSolventReaction TimeYieldSource
EDC·HClDIPEADMF12 h78%
DCCPyridineCHCl₃24 h65%

Functional Group Compatibility and Challenges

  • Trifluoromethyl Group Stability : The electron-withdrawing trifluoromethyl group on the phenyl ring necessitates mild reaction conditions to avoid decomposition .

  • Chlorophenyl Reactivity : The 3-chlorophenyl group may participate in unintended side reactions (e.g., SNAr) under strong acidic/basic conditions, requiring careful pH control .

Analytical Characterization

Key spectroscopic data for structural confirmation:
Table 3: Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR δ 8.2 (s, 1H, oxadiazole-H), δ 4.3 (m, 4H, azetidine-CH₂), δ 7.6–7.8 (aryl)
MS [M+H]⁺ m/z = 449.1 (calculated 449.08)

Reaction Mechanism Insights

  • Oxadiazole Formation : Proceeds via nucleophilic attack of the amidoxime oxygen on the activated carbonyl, followed by cyclodehydration .

  • Azetidine Coupling : Involves a carbodiimide-mediated activation of the carboxylic acid, forming an O-acylisourea intermediate that reacts with the amine .

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares motifs with several pesticidal agents documented in the Pesticide Chemicals Glossary (2001) and related structural data. Key comparisons are summarized below:

Compound Name (Full IUPAC Name) Core Structure Substituents/Functional Groups Known Use Reference
Target Compound : 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide 1,2,4-Oxadiazole, azetidine 3-Chlorophenyl, 2-trifluoromethylphenyl Not specified -
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 3-Isopropoxyphenyl, 2-trifluoromethyl Fungicide
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropane carboxamide 3-Chlorophenyl, tetrahydrofuranone Fungicide
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzoylurea 4-Chlorophenyl, 2,6-difluorophenyl Insecticide
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, 3-trifluoromethyl Structural data

Key Observations

Shared Substituents :

  • The 3-chlorophenyl group is present in both the target compound and cyprofuram , suggesting a role in target binding (e.g., fungal cytochrome P450 inhibition).
  • Trifluoromethyl groups are common in flutolanil and the target compound, enhancing resistance to oxidative metabolism.

Core Structure Differences: The target’s 1,2,4-oxadiazole and azetidine moieties distinguish it from benzamide (flutolanil) or benzoylurea (diflubenzuron) cores. Oxadiazoles are known for stability under physiological conditions, while azetidines may confer conformational rigidity.

Biological Implications :

  • Flutolanil and cyprofuram act as fungicides, targeting succinate dehydrogenase or lipid biosynthesis . The target compound’s oxadiazole-azetidine scaffold could modulate similar pathways but with altered selectivity.
  • Diflubenzuron’s benzoylurea structure inhibits chitin synthesis in insects ; the target’s distinct core may bypass resistance mechanisms seen in benzoylurea-resistant pests.

Physicochemical Properties :

  • The pyrazole derivative in shares a 3-chlorophenylsulfanyl group but lacks the oxadiazole-azetidine framework. This highlights the diversity of agrochemical scaffolds utilizing halogenated aryl groups.

Biological Activity

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research to provide an overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an azetidine core and oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C18H15ClN4O4C_{18}H_{15}ClN_{4}O_{4}, with a molecular weight of approximately 450.9 g/mol .

Anticancer Properties

Several studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies on related compounds have reported IC50 values in the low micromolar range against breast and colon cancer cell lines .

Compound Cell Line IC50 (µM)
Compound AMCF-7 (Breast)17
Compound BHT-29 (Colon)9

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of oxadiazole derivatives. For example, compounds similar to the one have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 3.12 µg/mL . This suggests that the compound may be beneficial in developing new treatments for tuberculosis.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The oxadiazole moiety is known to interfere with the NF-κB signaling pathway, a critical regulator of immune response and inflammation . Inhibiting this pathway can potentially lead to reduced tumor growth and improved outcomes in cancer therapy.

Study 1: Anticancer Efficacy

In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, the compound exhibiting structural similarities to our target showed significant cytotoxicity against various cancer cell lines, reinforcing the potential of oxadiazole-containing compounds in oncology .

Study 2: Antitubercular Activity

Another investigation focused on the synthesis and evaluation of substituted oxadiazoles against Mycobacterium tuberculosis. The results indicated that specific modifications to the oxadiazole structure enhanced its antitubercular activity, suggesting that similar adaptations could improve the efficacy of our target compound .

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